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molecular formula C11H13ClINO2 B1624893 3-Chloro-2-iodophenyl N,N-diethylcarbamate CAS No. 863870-77-3

3-Chloro-2-iodophenyl N,N-diethylcarbamate

Cat. No. B1624893
M. Wt: 353.58 g/mol
InChI Key: ANBZHVNIALJFQJ-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a solution of lithium diisopropylamine (2M in THF) (21.40 ml; 42.8 mmol) in dry tetrahydrofuran (117 ml) under nitrogen atmosphere at −78° C. was added 3-chlorophenyl diethylcarbamate (8.86 g; 38.91 mmol). The reaction mixture was stirred for 30 min at −78° C., and iodine (0.669 g; 46.7 mmol) was added. The solution was stirred for 30 min. at 0° C. and was then allowed to warm up to room temperature for 2 h. The reaction mixture was quenched by adding water and the organics were removed under reduced pressure. The aqueous phase was extracted with ethyl acetate, washed with a solution of hydrochloric acid 1 N, dried over magnesium sulphate, filtered and concentrated under reduced pressure to afford 8.32 g (55%) of 3-chloro-2-iodophenyl diethylcarbamate as brown solid.
Quantity
21.4 mL
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
0.669 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li].[CH2:9]([N:11]([CH2:22][CH3:23])[C:12](=[O:21])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[CH3:10].[I:24]I>O1CCCC1>[CH2:22]([N:11]([CH2:9][CH3:10])[C:12](=[O:21])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[I:24])[CH3:23] |f:0.1,^1:7|

Inputs

Step One
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
8.86 g
Type
reactant
Smiles
C(C)N(C(OC1=CC(=CC=C1)Cl)=O)CC
Name
Quantity
117 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.669 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 30 min. at 0° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding water
CUSTOM
Type
CUSTOM
Details
the organics were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a solution of hydrochloric acid 1 N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C(OC1=C(C(=CC=C1)Cl)I)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.32 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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